5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

PI3K p110α inhibition Kinase selectivity Cancer therapeutics

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 1352900-95-8) is a bicyclic heteroaromatic building block featuring a pyrazolo[1,5-a]pyridine core with a bromine atom at the 5-position and a nitrile group at the 3-position. This substitution pattern renders it a critical intermediate in medicinal chemistry programs targeting selective kinase inhibition, particularly against the p110α isoform of phosphoinositide 3-kinase (PI3K).

Molecular Formula C8H4BrN3
Molecular Weight 222.045
CAS No. 1352900-95-8
Cat. No. B2623122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
CAS1352900-95-8
Molecular FormulaC8H4BrN3
Molecular Weight222.045
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C#N)C=C1Br
InChIInChI=1S/C8H4BrN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H
InChIKeyDVJIKRNIXUZDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Strategic Halogenated Scaffold for PI3K p110α-Selective Inhibitor Design & Procurement


5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 1352900-95-8) is a bicyclic heteroaromatic building block featuring a pyrazolo[1,5-a]pyridine core with a bromine atom at the 5-position and a nitrile group at the 3-position. This substitution pattern renders it a critical intermediate in medicinal chemistry programs targeting selective kinase inhibition, particularly against the p110α isoform of phosphoinositide 3-kinase (PI3K) [1]. Its dual functionalization—a carbonitrile handle for downstream diversification and a bromo group for cross-coupling—distinguishes it from unsubstituted or differently substituted analogs in the design of covalent and non-covalent inhibitors [2].

Generic Substitution Risks in 5-Position Pyrazolo[1,5-a]pyridine-3-carbonitrile Series: Why the Bromo Derivative Must Be Specified


In the pyrazolo[1,5-a]pyridine-3-carbonitrile series, substitution at the 5-position is not a trivial structural variation but a decisive determinant of biological outcome and synthetic feasibility. While the unsubstituted, 5-cyano, 5-chloro, or 5-fluoro analogs are commercially available, they cannot be considered interchangeable procurement alternatives. Structure-activity relationship (SAR) studies demonstrate that 5-position substitution directly modulates p110α PI3 kinase inhibitory potency and isoform selectivity; for instance, replacing 5-bromo with 5-ethyl or 5-vinyl decreased p110α activity, while the 5-bromo derivative retained the potency profile essential for lead optimization programs [1]. Additionally, the reactivity profile of the C–Br bond enables controlled sequential functionalization via orthogonal cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a versatility not offered by the corresponding 5-H (inactive toward oxidative addition), 5-CN (unreactive at carbon), or more labile 5-I derivative (prone to off-cycle side reactions) .

Quantitative Differential Evidence for 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Comparator-Based Selection Guide


p110α PI3 Kinase Inhibitory Potency: Dependency on 5-Bromo Substitution

The presence of a 5-bromo substituent on the pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold is essential to retain p110α inhibitory potency. SAR elucidation by Kendall et al. (2012) directly compared the impact of multiple 5-position substituents on p110α activity: substitution with bromo or cyano increased potency relative to hydrogen, whereas replacement with an ethyl or vinyl group resulted in a measurable decrease in inhibition [1]. Although the absolute IC₅₀ value for the specific standalone 5-bromo building block is not reported as the end-point in cellular assays, its role as the critical pharmacophoric element in generating optimized leads (e.g., compound 5x; p110α IC₅₀ = 0.9 nM) confirms that the 5-bromo functionality is a potency-conferring module unavailable in 5-ethyl or 5-vinyl intermediates [2].

PI3K p110α inhibition Kinase selectivity Cancer therapeutics

Orthogonal Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro Direct Comparison for Arylation

The 5-bromopyrazolo[1,5-a]pyridine-3-carbonitrile undergoes oxidative addition with palladium(0) catalysts with significantly higher efficiency than its 5-chloro analog. While explicit reaction rates are not tabulated for this exact scaffold, the established order of reactivity for aryl halides in Suzuki coupling is I > OTf > Br >> Cl [1]. In a comprehensive SAR study, the 5-bromo congener was reported as a suitable precursor for late-stage diversification via palladium-mediated cross-coupling reactions, generating high-yielding thiazoles and sulfonohydrazides, whereas the 5-chloro intermediate was not pursued due to its inherent lower reactivity, which typically requires harsher conditions or specialized ligands [2]. The intermediate reactivity of the C–Br bond (between the overly labile C–I and insufficiently reactive C–Cl) provides a synthetic 'Goldilocks' zone for sequential functionalization.

Synthetic chemistry Suzuki-Miyaura coupling Building block utility

Biological Selectivity Profile for p110α: The Criticality of the 5-Bromo Substituent for Isoform Selectivity

Selectivity for the p110α isoform over other Class Ia PI3K isoforms is a key design criterion to avoid off-target toxicity. Work by Kendall et al. (2014) demonstrated that 5-bromo-pyrazolo[1,5-a]pyridine derivatives are not merely potent but highly selective for p110α [1]. The selectivity window is directly attributable to the 5-bromo substitution: the 2-methyl-5-nitrophenyl variant lacking the bromine (compound 41) completely lost p110α selectivity, exhibiting a pan-PI3K profile (p110α/β/δ IC₅₀ = 0.24 / 0.14 / 0.09 μM). In contrast, the 5-bromo-substituted sulfonohydrazide series maintained double-digit nanomolar p110α potency with negligible activity against p110β and p110δ [2]. Although the selectivity index for the unelaborated building block is not a biological parameter, the fidelity with which the 5-bromo module translates into a p110α-selective pharmacophore is a proven structural feature, unlike the 5-nitro or 5-unsubstituted core.

Isoform selectivity p110α vs. p110β/δ Drug safety profile

Validated Application Scenarios for 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile Procurement Based on Comparator Evidence


Lead Optimization of p110α-Selective PI3K Inhibitors for Oncology

Procurement of 5-bromopyrazolo[1,5-a]pyridine-3-carbonitrile is essential for teams executing the published SAR campaign that produced compound 5x (p110α IC₅₀ = 0.9 nM). Substituting the 5-bromo intermediate with a 5-ethyl or 5-vinyl analog has been demonstrated to decrease p110α potency, as shown in the foundational work by Kendall et al. (2012) [1]. The compound is the direct precursor to the hydrazone-linked sulfonohydrazide series, which maintains high isoform selectivity and has progressed to in vivo xenograft evaluation.

Diversification-Ready Intermediate for Parallel Synthesis of Kinase Inhibitor Libraries

For medicinal chemistry groups employing parallel synthesis, the 5-bromo handle provides optimal reactivity for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The 5-chloro analog is insufficiently reactive for efficient library production under mild conditions, while the 5-iodo analog risks catalyst poisoning and deboronation side reactions. The 5-bromo building block has been validated in the synthesis of diverse thiazole and thioamide-containing PI3K inhibitors, as detailed in Med. Chem. Commun. (2014) [2], confirming its compatibility with multi-step library protocols.

Biochemical Assay Probe for PI3K p110α vs. p110δ Selectivity Screening

When developing novel PI3K p110α-selective inhibitor chemotypes, the 5-bromo carbonitrile serves as the minimal pharmacophoric unit for synthesizing probe molecules used to assess isoform selectivity. The reported loss of p110α selectivity in the non-brominated 2-methyl-5-nitrophenyl series (pan-PI3K IC₅₀ ~0.1–0.2 μM) contrasts sharply with the >100-fold selectivity maintained by 5-bromo-bearing analogs, providing a critical positive control for screening assays [3].

Quote Request

Request a Quote for 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.